Arabinonic acid, potassium salt (1:1)

Overview

Description

Arabinonic acid, potassium salt (1:1), also known as Potassium L-arabinonate, is a fluorinated monosaccharide . It is used as a building block for the synthesis of oligosaccharides and polysaccharides . The molecular formula is C5H9KO6 .

Synthesis Analysis

Arabinonic acid potassium salt is chemically synthesized by the glycosylation of 2-deoxy-D-ribose with arabinonitrile followed by hydrolysis to form arabinonic acid . This chemical can also be modified with methyl groups, nitro groups, or other functional groups .

Molecular Structure Analysis

The molecular formula of Arabinonic acid, potassium salt (1:1) is C5H9KO6 . The average mass is 204.220 Da and the monoisotopic mass is 204.003616 Da .

Physical And Chemical Properties Analysis

The molecular weight of Arabinonic acid, potassium salt (1:1) is 204.22 g/mol . The formula is C5H9KO6 .

Scientific Research Applications

Synthesis of Oligosaccharides and Polysaccharides

Arabinonic acid potassium salt serves as a building block for the synthesis of complex carbohydrates. It is used in the chemical synthesis of oligosaccharides and polysaccharides, which are essential for various biological processes and have applications in drug delivery and tissue engineering .

Fluorinated Monosaccharide Production

This compound is a fluorinated monosaccharide, which means it contains a fluorine atom that can be critical for the development of certain pharmaceuticals. Its unique structure allows it to be used in the synthesis of fluorinated analogs of biological molecules .

Industrial Biotransformations

In the field of industrial biotechnology, arabinonic acid potassium salt can be utilized by certain bacteria, such as Gluconobacter oxydans , for oxidative biotransformations. This process is valuable for the production of fine chemicals and pharmaceutical intermediates .

Genetic Engineering and Molecular Biology

The compound is involved in the creation of tunable expression systems, like the AraC-PBAD system in acetic acid bacteria. This system can be used to control the expression of genes, which is crucial for research in genetics and molecular biology .

Future Directions

Mechanism of Action

Target of Action

Arabinonic acid, potassium salt (1:1), also known as Arabinonic acid, monopotassium salt, is a fluorinated monosaccharide . It is primarily used as a building block for the synthesis of oligosaccharides and polysaccharides . The primary targets of this compound are the enzymes involved in the glycosylation of 2-deoxy-D-ribose with arabinonitrile .

Mode of Action

Arabinonic acid, potassium salt, interacts with its targets by being chemically synthesized through the glycosylation of 2-deoxy-D-ribose with arabinonitrile . This process is followed by hydrolysis to form arabinonic acid . The compound can also be modified with various functional groups such as methyl groups and nitro groups .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligosaccharides and polysaccharides . In the bacterium Gluconobacter oxydans, L-arabinose is oxidized to L-arabinonic acid by the membrane-bound glucose dehydrogenase .

Result of Action

The oxidation product of L-arabinose, L-arabinonic acid, contributes to the acidification of the growth medium in Gluconobacter oxydans cultures during the stationary phase . This results in drastically decreased reporter activities in the cultures .

Action Environment

The action, efficacy, and stability of Arabinonic acid, potassium salt (1:1) can be influenced by various environmental factors. For instance, the pH of the growth medium can affect the activity of the compound . In Gluconobacter oxydans cultures, the oxidation product of L-arabinose, L-arabinonic acid, contributes to the acidification of the growth medium . This acidification can affect the activity of the compound .

properties

IUPAC Name |

potassium;2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

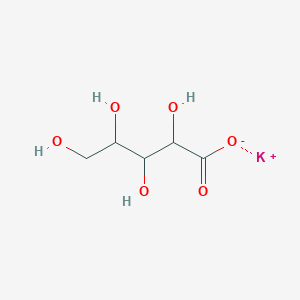

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891207 | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinonic acid, potassium salt (1:1) | |

CAS RN |

36232-89-0 | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036232890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinonic acid, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium arabinonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.